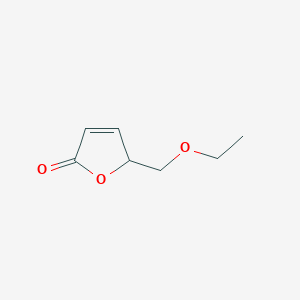
5-(Ethoxymethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)furan-2(5H)-one is a chemical compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic organic compound. This compound is known for its unique structure, which includes an ethoxymethyl group attached to the furan ring. It has various applications in scientific research and industry due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)furan-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of furan derivatives. For instance, the oxidation of furan using oxone as the sole oxidant in water as a solvent is a practical and scalable method . This method is efficient and suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of oxone and water as a solvent makes the process environmentally friendly and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 5-hydroxymethylfurfural and acetic acid.
Reduction: Reduction reactions can convert the compound into other furan derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxone in water is a common reagent for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural and acetic acid.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan compounds with different functional groups.
Scientific Research Applications
5-(Ethoxymethyl)furan-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A related compound with similar reactivity and applications.
Furan-2(5H)-one: Another furan derivative with comparable properties.
Uniqueness
5-(Ethoxymethyl)furan-2(5H)-one is unique due to its ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
828921-99-9 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(ethoxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-9-5-6-3-4-7(8)10-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
HDJPCJZKSVTVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
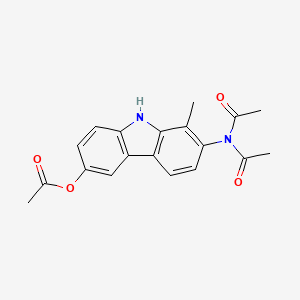
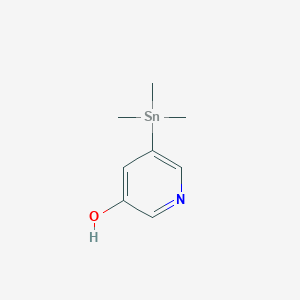

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
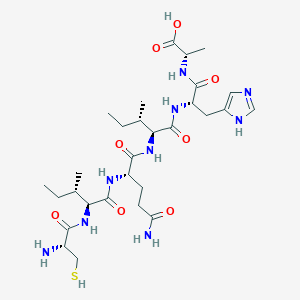
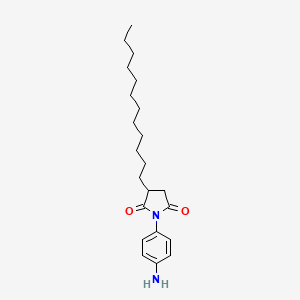
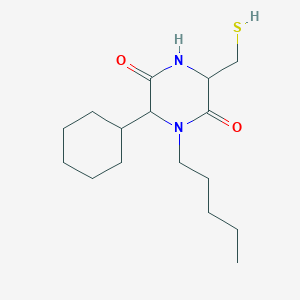
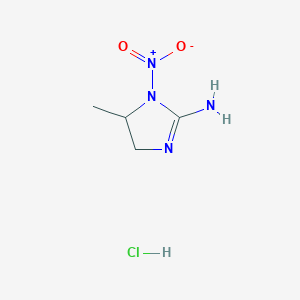
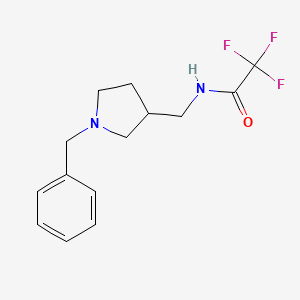
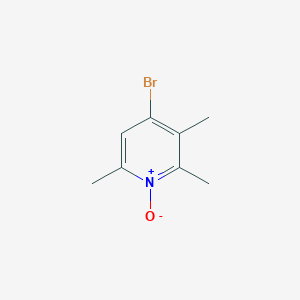
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
